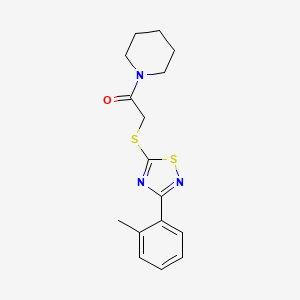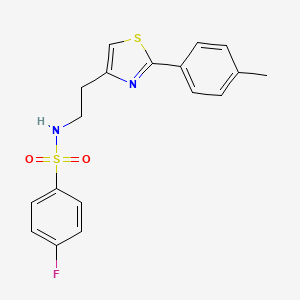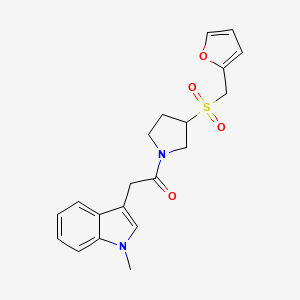![molecular formula C15H10Cl2O3 B2854375 3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid CAS No. 86308-90-9](/img/structure/B2854375.png)
3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid” is a chemical compound with the molecular formula C15H10Cl2O3 . It has a molecular weight of 309.14 and 311.16 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 104 - 107 . It has a molecular weight of 309.14 and 311.16 .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid involves the reaction of 2,4-dichlorophenol with phenylacetic acid to form 2-(2,4-dichlorophenoxy)phenylacetic acid, which is then converted to the final product through a decarboxylation reaction.", "Starting Materials": [ "2,4-dichlorophenol", "phenylacetic acid", "sodium hydroxide", "sodium bicarbonate", "acetic anhydride", "sulfuric acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2,4-dichlorophenol (1.0 eq) and phenylacetic acid (1.1 eq) in ethanol and add sodium hydroxide (1.2 eq). Heat the mixture at reflux for 6 hours.", "Step 2: Cool the mixture and acidify with sulfuric acid. Extract the product with ethyl acetate and wash with water.", "Step 3: Combine the organic layers and evaporate the solvent to obtain 2-(2,4-dichlorophenoxy)phenylacetic acid.", "Step 4: Dissolve 2-(2,4-dichlorophenoxy)phenylacetic acid in acetic anhydride and add sodium bicarbonate. Heat the mixture at reflux for 2 hours.", "Step 5: Cool the mixture and extract the product with ethyl acetate. Wash with water and dry over sodium sulfate.", "Step 6: Evaporate the solvent to obtain 3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid." ] } | |
Numéro CAS |
86308-90-9 |
Formule moléculaire |
C15H10Cl2O3 |
Poids moléculaire |
309.1 g/mol |
Nom IUPAC |
3-[2-(2,4-dichlorophenoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H10Cl2O3/c16-11-6-7-14(12(17)9-11)20-13-4-2-1-3-10(13)5-8-15(18)19/h1-9H,(H,18,19) |
Clé InChI |
WJSWWRWWSHTCGS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=C(C=C(C=C2)Cl)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2854302.png)

![3-[[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2854305.png)
![3-[(4E)-4-[(E)-2-chlorobut-2-enylidene]-5-methylidene-1H-imidazol-2-yl]propanoic acid](/img/structure/B2854306.png)


![N-[2-(4-Oxothieno[3,2-d]pyrimidin-3-yl)ethyl]prop-2-enamide](/img/structure/B2854312.png)

